molecular formula C10H8FN B7966575 1-Amino-5-fluoronaphthalene

1-Amino-5-fluoronaphthalene

Cat. No. B7966575
M. Wt: 161.18 g/mol
InChI Key: HCVJVHWHFGGSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-5-fluoronaphthalene is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-5-fluoronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-5-fluoronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fungal Metabolism : The metabolism of 1-fluoronaphthalene by the fungus Cunninghamella elegans was studied, revealing insights into how this compound is oxidized and transformed into various metabolites, such as dihydroxy-dihydro-1-fluoronaphthalene and hydroxy-tetralone derivatives (Cerniglia et al., 1984).

  • Enantioselective Sensing : A chiral 1,8-diacridylnaphthalene-derived fluorosensor was developed for the enantioselective sensing of a variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This demonstrates the potential for using derivatives of 1-amino-5-fluoronaphthalene in sensing applications (Mei & Wolf, 2004).

  • Analysis of Pharmaceuticals : A reversed-phase high-performance liquid chromatography method was developed for analyzing 1-fluoronaphthalene and its impurities, which are relevant in the synthesis of pharmaceuticals like duloxetine hydrochloride (Karagiannidou et al., 2015).

  • Fluorophore Development : Research on mono- and dialkylated derivatives of 1-amino-5-isocyanonaphthalene (a related compound) has led to the development of multifunctional fluorophores with strong solvatochromic properties, useful in chemical sensing and analysis (Nagy et al., 2014).

  • Fluorescent Switches and Sensors : Derivatives of 1-amino-5-fluoronaphthalene have been synthesized as electronic push-pull fluorophores, functioning as photo-induced electron transfer fluorescence switches. These derivatives show fluorescence enhancement when exposed to certain metal ions and changes in pH (Qian & Xiao, 2002).

  • Biological Imaging : Studies have shown the potential of derivatives of 1-amino-5-fluoronaphthalene for biological imaging, particularly in visualizing intracellular lipid droplets and mitochondrial membranes (Benčić et al., 2019).

properties

IUPAC Name

5-fluoronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVJVHWHFGGSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-5-fluoronaphthalene

Synthesis routes and methods

Procedure details

A solution of compound 208A (62 mg, 0.32 mmol) in 1 mL EtOH containing 0.1 mL 12 N HCl was heated to reflux. Iron powder (62 mg, 1.11 mmol) was added in small portions and heating was continued for 2 h. The mixture was cooled, neutralized with 1 N NaOH solution and the aqueous layer was extracted with CH2Cl2. The combined organic phases were dried over MgSO4 and concentrated in vaccuo to leave a residue which was purified by flash chromatography on silica gel eluting with 40 to 80% EtOAc in hexanes to give 42 mg (0.26 mmol, 80%) of compound 208B as a yellow solid.
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
62 mg
Type
catalyst
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-5-fluoronaphthalene
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